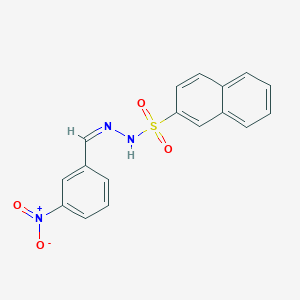![molecular formula C15H16N2O4 B5408359 N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine](/img/structure/B5408359.png)
N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine, also known as Indacaterol, is a novel compound that has been developed for the treatment of chronic obstructive pulmonary disease (COPD). It is a long-acting beta-2 adrenergic agonist that is administered via inhalation. Indacaterol has been shown to be effective in improving lung function and reducing symptoms of COPD.
Wirkmechanismus
N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine works by binding to beta-2 adrenergic receptors in the lungs. This binding activates a signaling pathway that leads to relaxation of the smooth muscles in the airways. This results in improved airflow and reduced symptoms of COPD.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in lung cells. cAMP is a signaling molecule that plays a key role in the relaxation of smooth muscles. This compound also increases the activity of enzymes that break down cAMP, which prolongs its effects. In addition, this compound has been shown to reduce inflammation in the lungs, which is a key feature of COPD.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine has several advantages for lab experiments. It is a well-characterized compound that is commercially available. It has been extensively studied for its therapeutic potential in COPD, which makes it a useful tool for studying the disease. However, this compound has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis. In addition, it is a potent drug that can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine. One direction is to study its potential for treating other respiratory diseases such as asthma. Another direction is to study its potential for combination therapy with other drugs for COPD. In addition, there is a need for further research on the long-term safety and efficacy of this compound in patients with COPD.
Conclusion
In conclusion, this compound is a novel compound that has shown promise for the treatment of COPD. It has been extensively studied for its therapeutic potential and has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, this compound is a valuable tool for studying COPD and has the potential to improve the lives of patients with this disease.
Synthesemethoden
N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine is synthesized by reacting 3-acetylindole with alanine anhydride to form this compound. This reaction is catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine has been extensively studied for its therapeutic potential in COPD. It has been shown to improve lung function and reduce symptoms such as shortness of breath and cough. In addition, this compound has been studied for its potential to reduce exacerbations of COPD. Exacerbations are episodes of worsening symptoms that can lead to hospitalization and even death. This compound has been shown to reduce the frequency and severity of exacerbations in patients with COPD.
Eigenschaften
IUPAC Name |
2-[[2-(3-acetylindol-1-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9(15(20)21)16-14(19)8-17-7-12(10(2)18)11-5-3-4-6-13(11)17/h3-7,9H,8H2,1-2H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIYMUVSYIQLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2-iodo-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B5408283.png)
![9-(2-amino-6-methylpyrimidin-4-yl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5408290.png)
![4-ethoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5408299.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide](/img/structure/B5408302.png)
![2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide](/img/structure/B5408311.png)
![3-(2,4-dichlorophenyl)-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5408315.png)
![1-methyl-N-{4-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5408321.png)

![9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5408340.png)
![4-chloro-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5408341.png)
![4-{6-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5408351.png)
![N-(3-chloro-4-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408363.png)

